molecular formula C13H18N2O4 B2826295 Diethyl 4,4-dicyanoheptanedioate CAS No. 29668-96-0

Diethyl 4,4-dicyanoheptanedioate

Cat. No.: B2826295
CAS No.: 29668-96-0
M. Wt: 266.297
InChI Key: AIFUOUBBQRDBED-UHFFFAOYSA-N
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Description

Diethyl 4,4-dicyanoheptanedioate is a chemical compound with the CAS Number: 29668-96-0 and a Molecular Weight of 266.3 . Its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C13H18N2O4/c1-3-18-11(16)5-7-13(9-14,10-15)8-6-12(17)19-4-2/h3-8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 266.3 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .

Scientific Research Applications

Synthesis and Characterization

Diethyl 4,4-dicyanoheptanedioate, a chemical compound with various potential applications in scientific research, has been synthesized and characterized in various studies. Although specific research directly mentioning this compound was not found, investigations into related compounds provide insights into the potential applications and methodologies that could be relevant.

  • Phosphonate-Based Corrosion Inhibitors : A study explored the synthesis and inhibition effect of α-aminophosphonates on mild steel corrosion in hydrochloric acid, demonstrating the potential of related compounds in industrial applications (Gupta et al., 2017).

  • Asymmetric Synthesis of Derivatives : Research on the bromination of diethyl 4-oxopimelate leading to asymmetric synthesis of ethyl d-ido-4-heptulosuronate derivatives indicates the chemical versatility of similar diethyl-substituted compounds (Lemaire-Audoire & Vogel, 1999).

  • Antibacterial Activity : The antibacterial activity of synthesized compounds against Gram-positive and Gram-negative bacteria was demonstrated, suggesting potential pharmaceutical applications for similar diethyl-substituted compounds (Boukhssas et al., 2017).

  • Crystalline-State Polymerization : A study on the radical polymerization of diethyl (Z,Z)-2,4-hexadienedioate in the crystalline state to yield ultrahigh-molecular-weight and stereoregular polymer showcases the potential of diethyl compounds in polymer science (Matsumoto et al., 1998).

Environmental and Health Impact Studies

Several studies have focused on the environmental and health impacts of phthalates, compounds related to diethyl esters, highlighting the importance of understanding the biological and ecological effects of such chemicals.

  • Exposure Assessment of Phthalates : A comprehensive review of exposure assessment issues for phthalates, detailing the need for careful consideration in epidemiology studies, underscores the relevance of studying the environmental presence and impact of diethyl esters and similar compounds (Johns et al., 2015).

  • Catalytic Degradation of Diethyl Phthalate : Research into the degradation of diethyl phthalate by persulfate activated with nano-scaled magnetic CuFe2O4/MWCNTs demonstrates the environmental applications of catalytic processes in removing harmful diethyl esters from water sources (Zhang et al., 2016).

Safety and Hazards

The safety information available indicates that Diethyl 4,4-dicyanoheptanedioate is an irritant . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

diethyl 4,4-dicyanoheptanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-3-18-11(16)5-7-13(9-14,10-15)8-6-12(17)19-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFUOUBBQRDBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(CCC(=O)OCC)(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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